molecular formula C7H15N5 B13189971 5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13189971
M. Wt: 169.23 g/mol
InChI Key: HKFMOXWLTRMVCX-UHFFFAOYSA-N
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Description

5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of ethylamine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    5-(Methylamino)methyl-1H-1,2,4-triazole: A similar compound with a methylamino group instead of an ethylamino group.

    N,N-Dimethyl-1H-1,2,4-triazol-3-amine: A compound with similar structural features but lacking the ethylamino group.

Uniqueness

5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both ethylamino and dimethylamino groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

5-(ethylaminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H15N5/c1-4-8-5-6-9-7(11-10-6)12(2)3/h8H,4-5H2,1-3H3,(H,9,10,11)

InChI Key

HKFMOXWLTRMVCX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NN1)N(C)C

Origin of Product

United States

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